Pyrrolidine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCLYMMIZJWYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661338 | |

| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953079-94-2 | |

| Record name | Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride

This guide provides a comprehensive technical overview of the structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Its unique five-membered heterocyclic structure serves as a valuable building block in the synthesis of novel therapeutics.[1][2] This document delves into the molecular, crystalline, and spectroscopic characteristics of this compound, offering insights into the experimental methodologies employed for its characterization.

Molecular Structure and Stereochemistry

(S)-Pyrrolidine-3-carboxylic acid hydrochloride is a chiral molecule with the chemical formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol .[1][3][4] The core of its structure is a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom. A carboxylic acid group is substituted at the third carbon atom of this ring. The "(S)" designation denotes the absolute stereochemistry at the chiral center (C3), which is crucial for its application in asymmetric synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

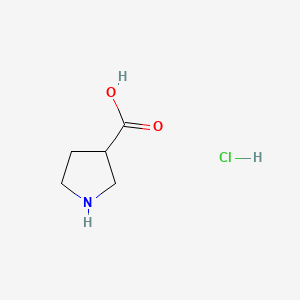

Below is a two-dimensional representation of the chemical structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride:

Caption: 2D structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride.

Crystalline Structure: An Insight from X-ray Crystallography

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would follow a well-established protocol:

-

Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis.[5] A common method is slow evaporation of a saturated solution. The compound would be dissolved in a suitable solvent, and the solution would be allowed to evaporate slowly in a dust-free environment.[6]

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.[5] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods.[7] The initial structural model is refined to best fit the experimental data.[7]

The following diagram illustrates the general workflow for single-crystal X-ray crystallography:

Caption: Workflow for single-crystal X-ray diffraction.

Expected Crystallographic Data

A successful crystallographic analysis of (S)-Pyrrolidine-3-carboxylic acid hydrochloride would yield a wealth of structural information, which can be summarized in a table similar to the one below.

| Parameter | Expected Information |

| Crystal System | Monoclinic or Orthorhombic[1] |

| Space Group | Determined from the symmetry of the diffraction pattern. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) defining the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-N, C-C, C=O, C-O). |

| **Bond Angles (°) ** | Angles between adjacent bonds, revealing the local geometry around each atom. |

| Torsion Angles (°) | Dihedral angles that define the conformation of the pyrrolidine ring. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds and their geometries. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of molecules in various states. For (S)-Pyrrolidine-3-carboxylic acid hydrochloride, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide crucial information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution. Both ¹H and ¹³C NMR spectra would provide characteristic signals for (S)-Pyrrolidine-3-carboxylic acid hydrochloride.

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the amine proton. The chemical shifts of the pyrrolidine ring protons typically appear in the range of 1.8 to 4.4 ppm.[1] The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 170-185 ppm. The signals for the carbon atoms of the pyrrolidine ring would appear in the upfield region.

-

Sample Preparation: A small amount of (S)-Pyrrolidine-3-carboxylic acid hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[8] For amino acid analysis, hydrolysis in DCl can also be performed.[9]

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired using standard pulse sequences for ¹H and ¹³C NMR.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. The chemical shifts, multiplicities, and coupling constants are then analyzed to assign the signals to the respective nuclei in the molecule.

The following diagram illustrates the workflow for NMR analysis:

Caption: Workflow for NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of (S)-Pyrrolidine-3-carboxylic acid hydrochloride is expected to show characteristic absorption bands for the carboxylic acid, amine, and C-H bonds.

Expected FT-IR Spectral Data:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching vibration |

| N-H (Ammonium) | 3200 - 2800 | Stretching vibration |

| C-H (Aliphatic) | 3000 - 2850 | Stretching vibration |

| C=O (Carboxylic Acid) | 1730 - 1700[1] | Stretching vibration |

| C-N | 1250 - 1020 | Stretching vibration |

| C-O | 1320 - 1210 | Stretching vibration |

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[10]

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.[10]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

This diagram shows the workflow for preparing a KBr pellet for FT-IR analysis:

Caption: Workflow for KBr pellet preparation for FT-IR.

Conclusion

The structural properties of (S)-Pyrrolidine-3-carboxylic acid hydrochloride, a key chiral building block, can be comprehensively elucidated through a combination of X-ray crystallography and spectroscopic techniques. While a definitive crystal structure is yet to be widely reported, the foundational principles of structural analysis allow for a detailed prediction of its solid-state and solution-state characteristics. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify and expand upon the structural understanding of this important molecule, thereby facilitating its application in the rational design of novel pharmaceuticals.

References

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

Wu, G., & Wasylishen, R. E. (2007). Chlorine-35/37 NMR spectroscopy of solid amino acid hydrochlorides: refinement of hydrogen-bonded proton positions using experiment and theory. The Journal of Physical Chemistry A, 111(4), 549-560. Available at: [Link]

-

Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

-

Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. In Current Protocols in Chemical Biology (Vol. 2, pp. 2.1.1-2.1.18). John Wiley & Sons, Inc. Available at: [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

Wikipedia. X-ray crystallography. Available at: [Link]

-

ResearchGate. The XRD patterns of (a) simulated from single crystal X-ray data of... Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

ResearchGate. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]

-

Chen, L., et al. (2022). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 99(11), 3843-3849. Available at: [Link]

-

Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

Protheragen. (S)-pyrrolidine-3-carboxylic acid hydrochloride. Available at: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Stangret, J., & Kaminska, E. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. The Journal of Physical Chemistry B, 117(46), 14389-14400. Available at: [Link]

-

LookChem. Cas 72580-54-2,(S)-Pyrrolidine-3-carboxylic acid. Available at: [Link]

Sources

- 1. Buy (S)-Pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 [smolecule.com]

- 2. Cas 72580-54-2,(S)-Pyrrolidine-3-carboxylic acid | lookchem [lookchem.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. (S)-pyrrolidine-3-carboxylic acid hydrochloride - Protheragen [protheragen.ai]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. How To [chem.rochester.edu]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

- 10. drawellanalytical.com [drawellanalytical.com]

Pyrrolidine-3-carboxylic acid hydrochloride synthesis methods

An In-depth Technical Guide to the Synthesis of Pyrrolidine-3-carboxylic Acid Hydrochloride

Abstract

Pyrrolidine-3-carboxylic acid, also known as β-proline, is a non-proteinogenic amino acid that serves as a pivotal chiral building block in modern medicinal chemistry and a powerful catalyst in asymmetric synthesis. Its rigid, five-membered ring structure provides a conformationally constrained scaffold essential for designing molecules with high biological affinity and selectivity. The stereochemistry at the C-3 position is a critical determinant of the pharmacological profile and catalytic efficacy of its derivatives. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, with a focus on stereoselective strategies. We delve into the mechanistic principles, procedural details, and comparative advantages of key approaches, including organocatalytic Michael additions and enantioselective hydrogenations. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and field-proven insights into the practical synthesis of this valuable compound.

Introduction

Pyrrolidine-3-carboxylic acid is a cyclic β-amino acid whose derivatives are integral to a wide array of bioactive molecules and pharmaceuticals, including enzyme inhibitors and receptor agonists.[1] The compound's value is intrinsically linked to its stereochemistry; for instance, the (R)-enantiomer is a crucial component in various therapeutic agents.[2] Consequently, the development of efficient and highly stereoselective synthetic routes is a primary objective in process chemistry and drug discovery.

Historically, syntheses often relied on chiral pool starting materials, such as 4-hydroxy-proline, which, while providing excellent stereocontrol, frequently involve lengthy, multi-step sequences.[1] Modern synthetic chemistry has shifted towards more concise and atom-economical catalytic methods that can establish the desired stereocenter with high fidelity in fewer steps. This guide will explore these cutting-edge techniques alongside classical approaches, providing a holistic view of the synthetic landscape.

Chapter 1: Modern Stereoselective Synthesis Strategies

The direct and efficient creation of the chiral center at the C-3 position is the principal challenge in synthesizing enantiomerically pure pyrrolidine-3-carboxylic acid. Asymmetric catalysis offers the most powerful solutions to this problem.

Organocatalytic Asymmetric Michael Addition

One of the most elegant and efficient modern strategies is the use of small organic molecules as catalysts to facilitate enantioselective carbon-carbon bond formation. The Michael addition, in particular, has proven highly effective for constructing the pyrrolidine core.

Causality and Mechanistic Principle: This approach leverages the power of enamine catalysis. A chiral secondary amine catalyst, often a derivative of proline itself, reacts with a ketone or aldehyde to form a nucleophilic chiral enamine.[3] This enamine then attacks a Michael acceptor, such as a nitroalkene or an α,β-unsaturated ester, in a highly face-selective manner, directed by the chiral environment of the catalyst. Subsequent intramolecular cyclization and reduction steps yield the desired pyrrolidine ring with high enantiomeric excess (ee). This method is celebrated for its operational simplicity, mild reaction conditions, and avoidance of heavy metal catalysts.

A prominent variant involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates, which can produce highly functionalized pyrrolidine precursors in just two steps with excellent stereocontrol.[1][4][5]

General Experimental Workflow:

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of Pyrrolidine-3-Carboxylic Acid Hydrochloride

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolidine-3-carboxylic acid, a constrained β-amino acid, represents a "privileged scaffold" in modern medicinal chemistry. Its enantiomerically pure forms are integral to the structure of numerous pharmaceuticals, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and Hepatitis C virus (HCV) NS3/4A serine protease.[1] The rigid pyrrolidine ring allows for the precise spatial orientation of functional groups, enabling potent and selective interactions with biological targets.[1][2] This technical guide provides an in-depth analysis of the core strategies for the enantioselective synthesis of its hydrochloride salt, designed to be a robust resource for professionals in chemical and pharmaceutical development. We will dissect and compare the leading methodologies—asymmetric catalysis, chiral pool synthesis, and biocatalysis—moving beyond mere procedural lists to explain the underlying principles and causalities that govern catalyst selection and reaction outcomes. This document is structured to serve as both a strategic overview and a practical handbook, complete with detailed protocols and comparative data to inform laboratory-scale synthesis and process development.

Strategic Pillars of Synthesis: A Retrosynthetic Overview

The synthesis of a chiral molecule is not merely a linear sequence of reactions but a strategic exercise in controlling stereochemistry. For pyrrolidine-3-carboxylic acid, the primary challenge lies in establishing the stereocenter at the C3 position with high fidelity. A high-level retrosynthetic analysis reveals three dominant and field-proven strategic pillars for achieving this.

Caption: Core retrosynthetic strategies for accessing enantiopure pyrrolidine-3-carboxylic acid.

Each of these pillars offers distinct advantages regarding scalability, cost, and access to specific enantiomers, which we will now explore in detail.

Pillar I: Asymmetric Catalysis - Building Chirality from Achiral Precursors

Asymmetric catalysis is arguably the most elegant and atom-economical approach, creating the desired stereocenter from prochiral starting materials using a substoichiometric amount of a chiral catalyst.

Organocatalysis: The Power of Small Chiral Molecules

The rise of organocatalysis has provided powerful metal-free methods for constructing chiral frameworks.[3] For the pyrrolidine core, the asymmetric Michael addition has proven particularly effective.[4][5][6][7]

Causality of the Method: This strategy hinges on the reaction of a Michael acceptor, such as a 4-oxo-2-enoate, with a nucleophile like a nitroalkane. A chiral secondary amine catalyst, often a derivative of proline itself, reversibly forms a chiral iminium ion with the enoate.[8] This activation lowers the LUMO of the acceptor and provides a sterically defined environment. The nucleophile then attacks from the less hindered face, establishing the stereocenter with high enantioselectivity. Subsequent reductive amination of the resulting adduct yields the substituted pyrrolidine ring.[5]

A notable example is the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[4][5][6] This method allows for the concise, two-step synthesis of derivatives like 5-methylpyrrolidine-3-carboxylic acid with excellent enantiomeric excess (up to 97% ee).[5][6]

Metal-Catalyzed [3+2] Cycloaddition: Convergent and Stereodiverse

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful and convergent method for assembling the pyrrolidine scaffold.[9][10] This reaction can create up to four stereocenters in a single, atom-economical step.[10]

Causality of the Method: An azomethine ylide is a 1,3-dipole that can be generated in situ from the condensation of an α-amino acid ester (like glycine methyl ester) with an aldehyde.[10][11] In the presence of a chiral metal-ligand complex (e.g., Ag(I) or Cu(I) with a chiral phosphine ligand), the metal coordinates to the dipole.[10][12] This coordination dictates the facial selectivity of the subsequent cycloaddition with an electron-deficient alkene, leading to a highly enantioenriched pyrrolidine product. The versatility of this method allows for access to a wide diversity of substitution patterns by simply changing the aldehyde, amino acid, or dipolarophile components.[9]

Pillar II: Chiral Pool Synthesis - Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach circumvents the need to create the key stereocenter, instead focusing on the chemical manipulation of an existing chiral template.

Causality of the Method: For pyrrolidine-3-carboxylic acid, common starting materials include L-aspartic acid and (S)-pyroglutamic acid.[13][14] The synthesis from L-aspartic acid, for instance, involves a sequence of protection, reduction, and cyclization steps. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

A representative workflow from (R)-pyrrolidine-3-carboxylic acid itself (which can be sourced) involves N-protection (e.g., with a Boc group), followed by functionalization of the carboxylic acid via amide coupling or esterification.[13] While reliable, this strategy's primary limitation is that it typically provides access to only one enantiomer of the final product, dictated by the chirality of the starting material.

Pillar III: Biocatalysis and Enzymatic Methods - The Green Chemistry Approach

Biocatalysis offers the advantages of mild reaction conditions, exceptional selectivity, and a reduced environmental footprint. Two main biocatalytic strategies are prominent: enzymatic resolution and direct C-H amination.

Enzymatic Kinetic Resolution

This classic chemo-enzymatic method involves the resolution of a racemic mixture.

Causality of the Method: A racemic ester of pyrrolidine-3-carboxylic acid is subjected to hydrolysis by an enzyme, typically a lipase or protease.[15][16] The enzyme's chiral active site selectively accommodates and hydrolyzes only one of the two enantiomers at a significantly faster rate. For example, lipase M from Mucor javanicus has shown promise in resolving N-Cbz protected esters.[15] The reaction is stopped at or near 50% conversion, allowing for the separation of the unreacted, enantioenriched ester from the newly formed, enantioenriched carboxylic acid.[15] The main drawback is the theoretical maximum yield of 50% for the desired enantiomer.

Directed Evolution and Direct C-H Amination

A frontier strategy involves using engineered enzymes to perform reactions not found in nature.

Causality of the Method: Researchers have successfully applied directed evolution to cytochrome P450 enzymes to create novel "pyrrolidine synthases".[17][18] These engineered biocatalysts can catalyze the intramolecular C-H amination of an alkyl azide precursor. The enzyme's active site precisely positions the substrate to facilitate the insertion of the generated nitrene into a specific C-H bond, forming the pyrrolidine ring with high enantioselectivity (up to 91:9 er).[17] This cutting-edge approach represents a highly efficient and atom-economical route, constructing the chiral heterocycle in a single step from a linear precursor.[17][18]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on project goals, including scale, cost, required enantiopurity, and available expertise.

| Strategy | Key Reaction Type | Typical Catalyst / Reagent | Advantages | Potential Challenges |

| Organocatalysis | Asymmetric Michael Addition | Chiral secondary amines (e.g., proline derivatives) | Metal-free, operationally simple, high ee.[3][5] | Catalyst loading can be high; optimization required for each substrate. |

| Metal Catalysis | [3+2] Cycloaddition | Chiral Ligand + Ag(I), Cu(I) | High atom economy, convergent, stereodiverse.[9][10] | Cost of precious metals and ligands; sensitivity to air/moisture. |

| Chiral Pool | Functional Group Interconversion | L-Aspartic Acid, Pyroglutamic Acid | Reliable, well-established routes, high enantiopurity.[13][14] | Limited to the chirality of the starting material; often longer synthetic sequences. |

| Enzymatic Resolution | Selective Hydrolysis | Lipases, Proteases | Mild conditions, high selectivity, green chemistry.[15][16] | Maximum 50% theoretical yield; requires efficient separation of products. |

| Biocatalysis | C-H Amination | Engineered Cytochrome P450s | High atom economy, step-efficient, cutting-edge.[17][18] | Requires specialized expertise in molecular biology and biocatalysis; enzyme availability. |

Detailed Experimental Protocols

The following protocols are representative examples based on established literature. They are intended for professional chemists and require appropriate laboratory safety precautions.

Protocol 1: Organocatalytic Synthesis of a Pyrrolidine Precursor via Michael Addition[5][6]

This two-step sequence first establishes the chiral center via Michael addition, followed by reductive cyclization.

Caption: Workflow for the organocatalytic synthesis of a key pyrrolidine intermediate.

Step 1: Asymmetric Michael Addition

-

To a stirred solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq) in toluene (0.4 M), add the chiral secondary amine organocatalyst (e.g., a diarylprolinol silyl ether, 0.2 eq).

-

Add the nitroalkane (e.g., nitromethane, 5.0 eq) to the mixture.

-

Stir the reaction at room temperature for 48-72 hours, monitoring by TLC or LC-MS for the consumption of the starting enoate.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral Michael adduct.

Step 2: Reductive Cyclization and Ester Hydrolysis

-

Dissolve the purified Michael adduct (1.0 eq) in methanol.

-

Add Raney Nickel (Ra-Ni, ~50% w/w) to the solution under an inert atmosphere.

-

Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (e.g., 50 psi) at room temperature until the reaction is complete (monitor by TLC/LC-MS).

-

Carefully filter the catalyst through a pad of Celite, washing with methanol.

-

Concentrate the filtrate to yield the crude pyrrolidine-3-carboxylic acid ester.

Protocol 2: Hydrochloride Salt Formation

-

Dissolve the purified, enantioenriched pyrrolidine-3-carboxylic acid (or its ester, which will be hydrolyzed in situ) in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. The addition of an ethereal HCl solution often results in a cleaner precipitation.

-

Stir the resulting slurry in the cold for 30-60 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

-

Dry the product under high vacuum to afford the final pyrrolidine-3-carboxylic acid hydrochloride as a stable, crystalline solid.

Characterization and Enantiomeric Purity Assessment

A self-validating protocol requires rigorous analytical confirmation.

-

Structural Confirmation: The chemical structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct constitution and connectivity.

-

Enantiomeric Excess (ee) Determination: This is the most critical quality control parameter. The ee is determined using a dedicated chiral analytical method.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most common method. The pyrrolidine derivative (often after N-protection with a chromophore-bearing group like Boc or Cbz) is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H). The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas.[2]

-

Chiral Gas Chromatography (GC): Suitable for more volatile derivatives, often after conversion to a methyl or ethyl ester.[15]

-

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-developed field with a diverse array of robust and reliable strategies. While traditional methods like chiral pool synthesis and organocatalytic Michael additions remain workhorses in both academic and industrial settings, the future lies in enhancing efficiency and sustainability. The continued development of novel, highly active metal and organocatalysts will aim to reduce catalyst loadings and reaction times. However, the most significant advances are expected from the field of biocatalysis. The use of engineered enzymes for direct C-H functionalization represents a paradigm shift, offering the potential for single-step, highly selective syntheses under environmentally benign aqueous conditions. As these biocatalytic tools become more accessible, they will undoubtedly play an increasingly critical role in the large-scale, economical production of this vital pharmaceutical building block.

References

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (NIH)

- Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine deriv

- A Comparative Guide to Chiral Pyrrolidine-Based Ligands in Enantioselective C

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). (eScholarship.org)

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (Organic & Biomolecular Chemistry, RSC Publishing)

- Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. (Bentham Science Publishers)

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxyl

- Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (MDPI)

- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.

- Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organoc

- Results obtained using chiral pyrrolidine-containing organocatalysts in...

- (PDF) Recent Advances in the Synthesis of Pyrrolidines.

- Phase-transfer-catalysed synthesis of pyrroloindolines and pyridoindolines by a hydrogen-bond-assisted isocyanide cycliz

- Enzymatic Resolution of N-Substituted-β-prolines.

- Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. (BenchChem)

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. (White Rose Research Online)

- Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (PubMed Central)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Chiral metal catalyzed enantioselective synthesis of pyridinyl pyrrolidine derivatives [open.metu.edu.tr]

- 11. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. escholarship.org [escholarship.org]

Introduction: The Strategic Value of a Constrained β-Amino Acid

An In-depth Technical Guide to Pyrrolidine-3-carboxylic acid Hydrochloride for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a privileged scaffold, conferring a unique combination of structural rigidity, aqueous solubility, and stereochemical complexity to bioactive molecules.[1] Pyrrolidine-3-carboxylic acid, a constrained analog of γ-aminobutyric acid (GABA) and a structural isomer of proline, stands out as a particularly valuable chiral building block. In its hydrochloride salt form, it offers enhanced stability and handling characteristics, making it a cornerstone synthon for researchers in drug discovery and development.

This guide provides a senior application scientist's perspective on this compound, moving beyond simple catalog data to explain the causality behind its application. We will explore its fundamental properties, key synthetic transformations, and its pivotal role in constructing high-value therapeutic agents, grounded in authoritative references and field-proven insights.

Compound Identification: Navigating Isomers and Salts

A frequent point of confusion for researchers is the correct identification of the specific form of Pyrrolidine-3-carboxylic acid. The compound exists as a racemate, as individual enantiomers, and in both free base and salt forms, each with a distinct CAS number. Precise identification is critical for experimental reproducibility and regulatory compliance.

| Compound Name | Synonyms | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | β-Proline hydrochloride | Racemic | 953079-94-2 | C₅H₁₀ClNO₂ | 151.59 |

| (R)-Pyrrolidine-3-carboxylic acid hydrochloride | (3R)-β-Proline hydrochloride | R-enantiomer | 1202245-51-9 | C₅H₁₀ClNO₂ | 151.59 |

| (S)-Pyrrolidine-3-carboxylic acid hydrochloride | (S)-β-Proline hydrochloride | S-enantiomer | 1124369-40-9 | C₅H₁₀ClNO₂ | 151.59 |

| Pyrrolidine-3-carboxylic acid | Racemic | 59378-87-9 | C₅H₉NO₂ | 115.13 | |

| (S)-(+)-Pyrrolidine-3-carboxylic acid | (S)-beta-Proline | S-enantiomer | 72580-53-1 | C₅H₉NO₂ | 115.13 |

Data sourced from multiple chemical suppliers and databases.[2][3]

Physicochemical Properties and Safety Profile

Understanding the physical characteristics and hazards of the hydrochloride salt is fundamental to its effective use in the laboratory. The hydrochloride form is generally a stable, crystalline solid with improved shelf-life and handling properties compared to the free base.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | |

| Melting Point | 187-190 °C (lit.) | |

| Molecular Formula | C₅H₁₀ClNO₂ | |

| Molecular Weight | 151.59 g/mol | |

| Storage Temperature | 2-8°C | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Safety and Handling Insights:

This compound is classified as causing serious eye damage (H318) and may also cause skin and respiratory irritation (H315, H335).[3]

-

Trustworthiness through Self-Validation: The GHS H318 "Causes serious eye damage" classification dictates a mandatory and non-negotiable experimental practice. Always wear appropriate eye protection, such as safety goggles or a face shield. The causality is direct: exposure of eye tissue to the fine powder or solutions can lead to irreversible damage.

-

Experimental Choice: When handling the powder, work in a well-ventilated fume hood or use a powder enclosure to prevent inhalation. The choice to use enhanced ventilation is a direct mitigation of the H335 "May cause respiratory irritation" risk.

Synthesis Methodologies: The Path to Chirality

The synthesis of enantiomerically pure pyrrolidine-3-carboxylic acid derivatives is a key challenge, often addressed through asymmetric synthesis. One of the most powerful and elegant methods is the organocatalytic asymmetric Michael addition. This approach builds the core scaffold with high stereocontrol from simple acyclic precursors.

The general workflow involves the conjugate addition of a nitroalkane to a specialized enoate, catalyzed by a chiral amine (e.g., a cinchona alkaloid derivative). The resulting adduct can then be cyclized to form the pyrrolidine ring.

Caption: Mechanism of Action of Pyrrolidine-based DPP-4 Inhibitors.

Key Experimental Protocols

The following protocols are representative of common manipulations performed with pyrrolidine-3-carboxylic acid in a drug discovery context.

Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid

Expertise & Experience: The secondary amine of the pyrrolidine ring is a nucleophilic site that will interfere with subsequent reactions, such as amide couplings at the carboxylic acid. Therefore, it must be "protected." The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group ideal for this purpose. It is stable to a wide range of reaction conditions but can be removed cleanly with acid when desired. [2][4] Methodology:

-

Dissolution: Dissolve (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 2:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide. The base is crucial to deprotonate the carboxylic acid and neutralize the amine hydrochloride, facilitating the reaction.

-

Reagent Addition: To the stirred solution at room temperature (20-25°C), add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane dropwise. An excess of Boc₂O ensures complete reaction.

-

Reaction Monitoring: Stir the biphasic mixture vigorously for 1.5-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, extracting, and spotting against the starting material.

-

Workup - Phase Separation: Dilute the reaction mixture with diethyl ether. The desired N-Boc protected product, being an anionic carboxylate at this high pH, will remain in the aqueous phase. Wash the organic phase with 1N NaOH to back-extract any product that may have partitioned. Combine the aqueous phases.

-

Workup - Acidification & Extraction: Cool the combined aqueous phase in an ice bath and carefully acidify to pH 2-3 with 3N HCl. The product will now be protonated and soluble in organic solvents. Extract the product into diethyl ether (3x volumes).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product as a solid or oil. [2]

Protocol 2: Amide Coupling via EDC/HOBt

Expertise & Experience: Converting the carboxylic acid to an amide is a fundamental bond-forming reaction in drug synthesis. Carbodiimide activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. The addition of HOBt (Hydroxybenzotriazole) traps the intermediate as an activated ester, which is more stable, less prone to racemization, and reacts cleanly with the desired amine.

Methodology:

-

Setup: To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add HOBt (1.1 eq) and EDC hydrochloride (1.1 eq).

-

Activation: Stir the mixture at 0°C (ice bath) for 30 minutes. This allows for the formation of the HOBt-activated ester.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess base, saturated sodium bicarbonate to remove unreacted acid and HOBt, and finally with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic chiral building block that enables the efficient and stereocontrolled synthesis of complex molecular architectures. Its utility is rooted in the predictable reactivity of its functional groups and the conformational constraint imposed by its cyclic structure. For scientists and researchers in drug development, a thorough understanding of its properties, synthetic manipulation, and mechanistic roles—as exemplified by its application in DPP-4 inhibitors—is essential for leveraging its full potential in the creation of novel therapeutics.

References

-

ResearchGate. (n.d.). Mechanism of action of incretins and DPP 4 inhibitors. ResearchGate. [Link]

-

ResearchGate. (n.d.). Diagrammatic representation of the mechanism of DPP-IV. ResearchGate. [Link]

-

My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. My Endo Consult. [Link]

-

ResearchGate. (n.d.). Mechanism of action for GIP, GLP-1 analogues and DPP4 inhibitors in controlling T2D. ResearchGate. [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of DPP4 (Dipeptidyl Peptidase-4) inhibitors?. Dr. Oracle. [Link]

-

Royal Society of Chemistry. (2011). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications. [Link]

-

PubChem. (n.d.). (3R)-pyrrolidine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST. [Link]

-

Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

ChemBK. (n.d.). This compound. ChemBK. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

Physical and chemical properties of Pyrrolidine-3-carboxylic acid hydrochloride

An In-depth Technical Guide to Pyrrolidine-3-carboxylic acid hydrochloride for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the exploration of unique chemical space. This compound, a cyclic β-amino acid, represents a cornerstone building block in this endeavor. Unlike its α-amino acid counterpart, proline, the separation of the amine and carboxylic acid functionalities by an additional carbon atom imparts distinct conformational properties and vectoral trajectories for substituent placement. This guide, prepared for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the physical, chemical, and practical aspects of this versatile scaffold, moving beyond simple data recitation to explain the underlying principles that govern its utility. Its application is particularly prominent in the synthesis of chiral drugs, where the inherent stereochemistry of the pyrrolidine ring serves as a critical design element for achieving target specificity and potency.[1][2]

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and formulation. This compound is typically a white to off-white solid, whose characteristics are essential for planning reactions, purification, and storage.[3]

The observed variability in melting points reported across different suppliers (e.g., 33-38°C vs. 187-190°C) is noteworthy.[3][4] This discrepancy can often be attributed to the presence of different crystalline forms (polymorphism), residual solvent, or the hygroscopic nature of the hydrochloride salt. Researchers should, therefore, consider the reported melting point as a purity indicator relative to a specific batch or supplier rather than an absolute constant. The recommended storage condition of 2-8°C under an inert atmosphere underscores the need to mitigate potential degradation from moisture and air.[4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂ | [3][6] |

| Molecular Weight | 151.59 g/mol | [3][5][6] |

| IUPAC Name | pyrrolidine-3-carboxylic acid;hydrochloride | [6][7] |

| Synonyms | β-Proline hydrochloride | [4][8] |

| CAS Number | 953079-94-2 (racemic) | [4][8][9] |

| 1124369-40-9 ((S)-enantiomer) | [10][11] | |

| 1202245-51-9 ((R)-enantiomer) | [6][12] | |

| Appearance | White powder or solid | [3][4] |

| Melting Point | 33-38 °C or 187-190 °C (lit.) | [3][4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [3][5] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4][5][13] |

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity, purity, and structure of the starting material is a non-negotiable step in any synthetic workflow. The protocols described below represent a self-validating system for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. For this molecule, both ¹H and ¹³C NMR are essential.

-

¹H NMR Insights: The proton spectrum will reveal the connectivity of the pyrrolidine ring. Key expected signals include multiplets for the diastereotopic protons on the ring carbons (C2, C4, C5), a distinct multiplet for the methine proton at the C3 position, and broad, exchangeable signals for the N-H protons of the ammonium salt and the O-H proton of the carboxylic acid. The integration of these signals should correspond to the number of protons at each position.

-

¹³C NMR Insights: The carbon spectrum will show five distinct signals corresponding to the carbons of the pyrrolidine ring and the carboxyl group. The carbonyl carbon (C=O) will be the most downfield signal.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H and O-H protons, causing their signals to disappear, which can aid in peak assignment.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ (if applicable) and quaternary carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

Causality of Absorption Bands: The spectrum is dominated by features of the carboxylic acid and the secondary ammonium salt. A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded dimer and the N-H stretches of the ammonium salt. A strong, sharp absorption around 1700-1730 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[14]

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small, representative sample of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean spectrum of the sample by subtracting atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.

-

Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight of the compound.

-

Expected Ionization: Using Electrospray Ionization (ESI) in positive mode, the expected base peak would correspond to the protonated molecule [M+H]⁺, where M is the free base (Pyrrolidine-3-carboxylic acid). The expected m/z would be approximately 116.07, corresponding to the molecular weight of the free base (115.13 g/mol ) plus a proton.[7]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Data Analysis: Identify the m/z value of the most abundant ion and confirm that it matches the expected [M+H]⁺ for the free base.

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. The hydrochloride salt form protects the amine, allowing for selective reactions at the carboxylic acid. Conversely, neutralization with a base liberates the secondary amine for nucleophilic reactions.

Caption: Scaffold diversification for drug discovery.

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to safety protocols is paramount. This compound is classified as an irritant.

GHS Hazard Information: [6]* H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [15][16]2. Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [16]3. Storage: Keep the container tightly closed and store in a cool, dry place, as recommended at 2-8°C. [4][5]It should be stored away from strong oxidizing agents, acids, and bases. [15]4. Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container. [17][18]

References

-

This compound - Physico-chemical Properties. ChemBK. [Link]

-

(3R)-pyrrolidine-3-carboxylic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

- Process for the preparation of pyrollidine-3-carboxylic acids.

-

The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

-

3-Pyrrolidinecarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. CORE. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Pyrrolidine. Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. 吡咯烷-3-羧酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 吡咯烷-3-羧酸 盐酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. (3R)-pyrrolidine-3-carboxylic acid hydrochloride | C5H10ClNO2 | CID 43810916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 3034645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

- 9. This compound | 953079-94-2 [chemicalbook.com]

- 10. (S)-pyrrolidine-3-carboxylic acid hydrochloride(1124369-40-9) 1H NMR spectrum [chemicalbook.com]

- 11. (S)-pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 [chemicalbook.com]

- 12. chemscene.com [chemscene.com]

- 13. lab-chemicals.com [lab-chemicals.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Pyrrolidine-3-carboxylic acid hydrochloride: A Core Scaffold in Modern Drug Discovery

Abstract

Pyrrolidine-3-carboxylic acid hydrochloride, a heterocyclic compound also known as β-Proline hydrochloride, has emerged as a cornerstone chiral building block for researchers and scientists in medicinal chemistry and drug development.[1][2] Its intrinsic stereochemistry, coupled with a conformationally constrained pyrrolidine ring, provides a versatile scaffold for designing potent and selective therapeutic agents.[3][4] This guide offers a comprehensive technical overview of its physicochemical properties, stereoselective synthesis strategies, critical applications in drug discovery, and essential safety protocols, providing professionals with the foundational knowledge required to effectively leverage this compound in their research endeavors.

Introduction: The Strategic Value of a Chiral Building Block

In the landscape of contemporary drug discovery, the emphasis on three-dimensional molecular architecture is paramount for achieving target specificity and optimizing pharmacological profiles. Pyrrolidine-3-carboxylic acid, as a proline derivative, is a quintessential example of a "chiral pool" starting material—an enantiomerically pure compound from nature used to construct complex target molecules.[5][6] Its hydrochloride salt form is frequently used to improve the compound's stability and handling characteristics in a laboratory setting.

The significance of the pyrrolidine scaffold lies in its ability to impart conformational rigidity to a molecule, a desirable trait for enhancing binding affinity to biological targets like enzymes and receptors.[3][4] The stereocenter at the C3 position is of critical importance, as different enantiomers of a final drug compound can exhibit dramatically different biological activities and safety profiles.[4] Consequently, understanding the properties and synthetic utility of this compound is fundamental for its application in developing novel therapeutics for a range of diseases, including metabolic disorders, viral infections, and central nervous system conditions.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the bedrock of its successful application. This compound is a white, solid powder that serves as a key intermediate in organic synthesis.[7]

Key Identifiers and Characteristics

The quantitative data for this compound are summarized below. It is crucial for researchers to distinguish between the racemic mixture and its specific stereoisomers, as they possess distinct CAS Registry Numbers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀ClNO₂ | [7][8][9] |

| Molecular Weight | 151.59 g/mol | [7][8][10] |

| IUPAC Name | Pyrrolidine-3-carboxylic acid;hydrochloride | [9] |

| Common Synonyms | β-Proline hydrochloride | [1] |

| Appearance | White solid/powder | [7] |

| Melting Point | 33-38 °C | [7] |

| Storage Temperature | 2-8°C (Refrigerated) | [7] |

| CAS Number (Racemic) | 953079-94-2 | [1][10][11] |

| CAS Number (R-enantiomer) | 1202245-51-9 | [9] |

| CAS Number (S-enantiomer) | 1124369-40-9 | [12] |

Synthesis and Stereochemical Control

The synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric purity is a subject of significant research, as stereochemical integrity is essential for biological activity.[2][5] Modern synthetic methods have moved beyond classical resolution to more elegant and atom-economical asymmetric strategies.

One of the most effective approaches is the organocatalytic asymmetric Michael addition.[13][14][15] This methodology allows for the direct creation of the chiral center with high enantioselectivity. The causality behind this choice is the ability of chiral organocatalysts to create a specific three-dimensional environment around the reactants, favoring the formation of one enantiomer over the other. This avoids the need for late-stage separation of isomers, which is often inefficient.

The general workflow for such a synthesis is visualized below.

Caption: Asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives.

Applications in Medicinal Chemistry and Drug Development

The rigid pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[4][5]

Case Study: Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

A prominent application of pyrrolidine derivatives is in the development of DPP-IV inhibitors, a class of oral medications for treating type 2 diabetes.[3][5] DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[3]

-

Mechanism of Action: By inhibiting DPP-IV, these drugs prolong the action of incretin hormones, leading to improved glycemic control.

-

Structural Role: The pyrrolidine ring provides the necessary stereochemistry and conformational constraint to fit snugly into the active site of the DPP-IV enzyme, leading to potent and selective inhibition.[3] The carboxylic acid functional group serves as a critical handle for further chemical modification to optimize the drug's pharmacokinetic properties.

The logical flow from the core scaffold to a therapeutic application is illustrated in the following diagram.

Caption: Role of a core scaffold in the drug discovery process.

Other Therapeutic Areas

Beyond diabetes, the pyrrolidine scaffold is integral to the development of:

-

Factor XIa Inhibitors: As novel anticoagulants with a potentially lower risk of bleeding.[3]

-

GPR120 Agonists: Targeting metabolic disorders.[3]

-

Antiviral and CNS Agents: The scaffold's versatility allows for its incorporation into a wide array of neurologically active and antiviral compounds.[2]

Experimental Protocol: Synthesis of a Pyrrolidine Precursor

This section provides a representative, self-validating protocol for the synthesis of a key precursor to 5-substituted pyrrolidine-3-carboxylic acids, based on established organocatalytic methods.[14][15]

Objective: To perform an enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate, catalyzed by a chiral primary amine thiourea catalyst.

Materials:

-

4-Oxo-2-enoate (1.0 mmol)

-

Nitroalkane (1.2 mmol)

-

Chiral thiourea catalyst (0.1 mmol, 10 mol%)

-

Toluene, anhydrous (5 mL)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Methodology:

-

Reactor Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the chiral thiourea catalyst (0.1 mmol).

-

Rationale: The catalyst must be protected from atmospheric moisture which can deactivate it. An inert atmosphere is crucial for reproducibility.

-

-

Reagent Addition: Under an inert atmosphere, add the 4-oxo-2-enoate (1.0 mmol) and anhydrous toluene (5 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution.

-

Initiation of Reaction: Add the nitroalkane (1.2 mmol) to the solution dropwise over 2 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours until the starting enoate is consumed.

-

Self-Validation: Comparing the reaction mixture spot to the starting material spots on the TLC plate provides a direct, real-time measure of reaction completion.

-

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Chromatography separates the desired product from the catalyst and any unreacted starting materials or byproducts, ensuring high purity of the intermediate.

-

-

Characterization: Collect the product-containing fractions and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Trustworthiness: The final analytical characterization validates the identity, purity, and stereochemical outcome of the synthesis, confirming the protocol's success.

-

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazard Identification: The compound is classified as causing serious eye damage (H318), skin irritation (H315), and may cause respiratory irritation (H335).[9][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][18] Avoid contact with skin and eyes.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place.[17][19] Recommended storage is at 2-8°C.[7]

-

First Aid Measures:

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its value is derived from its chiral nature, conformational rigidity, and versatile functional groups. From DPP-IV inhibitors to novel CNS agents, the applications of this scaffold are extensive and continue to grow. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to harness its full potential in the design and creation of the next generation of innovative therapeutics.

References

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-pyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Pyrrolidinecarboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

CORE. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

-

OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). Retrieved from [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. chembk.com [chembk.com]

- 8. scbt.com [scbt.com]

- 9. (3R)-pyrrolidine-3-carboxylic acid hydrochloride | C5H10ClNO2 | CID 43810916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound | 953079-94-2 [chemicalbook.com]

- 12. (S)-pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 [chemicalbook.com]

- 13. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Spectroscopic Characterization of Pyrrolidine-3-carboxylic acid hydrochloride

Abstract

Pyrrolidine-3-carboxylic acid hydrochloride, a non-proteinogenic amino acid analog of proline, serves as a critical building block in medicinal chemistry and organic synthesis. Its structural rigidity and chemical functionality make it a valuable scaffold for designing enzyme inhibitors, peptide mimetics, and complex molecular architectures. A thorough understanding of its structure is paramount, and this is definitively achieved through the integrated application of modern spectroscopic techniques. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We delve into the causality behind experimental choices, provide validated protocols for data acquisition, and offer a cohesive interpretation of the spectral data, thereby presenting a self-validating structural elucidation of this important molecule.

Introduction: The Significance of β-Proline Hydrochloride

Pyrrolidine-3-carboxylic acid, also known as β-proline, is a structural isomer of the proteinogenic amino acid proline. Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor in synthetic applications.[1] Unlike proline, where the carboxylic acid is at the 2-position, the 3-position of the functional group in β-proline offers a different spatial arrangement and conformational bias, which is of significant interest in the development of novel therapeutics and catalysts.[1]

Accurate structural confirmation is the bedrock of chemical research and drug development. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic arrangement and connectivity. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive and authoritative structural profile of this compound.

Molecular Structure

The structure consists of a five-membered pyrrolidine ring, a carboxylic acid group at the C3 position, and a hydrochloride salt formed with the secondary amine.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete picture of atomic connectivity can be assembled.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Causality: In the hydrochloride salt, the pyrrolidine nitrogen is protonated, forming an ammonium ion. This significantly influences the electronic environment of the neighboring protons (at C2 and C5), causing them to be deshielded and appear at a higher chemical shift (further downfield) compared to a neutral pyrrolidine ring.[2][3] The choice of solvent is critical; Deuterium oxide (D₂O) is often used for its ability to dissolve the polar salt. However, the acidic proton of the carboxylic acid and the protons on the nitrogen will exchange with deuterium and become invisible in the spectrum.

Interpretation of ¹H NMR Spectrum (D₂O, 400 MHz): The protonated nature of the ring leads to a complex, diastereotopic environment for the methylene protons, often resulting in overlapping multiplets.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.6 - 3.8 | Multiplet | 3H | H2 (axial/equatorial), H5 (axial) | Protons adjacent to the electron-withdrawing N⁺H₂ group are highly deshielded. |

| ~3.4 - 3.5 | Multiplet | 2H | H5 (equatorial), H3 | H5 proton deshielded by N⁺H₂. H3 is deshielded by the adjacent carboxylic acid group. |

| ~2.3 - 2.5 | Multiplet | 2H | H4 (axial/equatorial) | Protons at the C4 position are the most upfield, being furthest from the electron-withdrawing groups. |

Table 1: ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield (~170-185 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4][5] The carbons adjacent to the protonated nitrogen (C2, C5) are also shifted downfield relative to other aliphatic carbons.

Interpretation of ¹³C NMR Spectrum (D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175.5 | C=O | Carbonyl carbon of the carboxylic acid, characteristically downfield. |

| ~53.0 | C5 | Carbon adjacent to the protonated nitrogen. |

| ~48.5 | C2 | Carbon adjacent to the protonated nitrogen. |

| ~41.0 | C3 | Methine carbon bearing the carboxylic acid group. |

| ~30.0 | C4 | Aliphatic carbon furthest from heteroatoms. |

Table 2: ¹³C NMR Data for this compound.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy. The choice of a high-field spectrometer (≥400 MHz for ¹H) is crucial for resolving the complex multiplets of the pyrrolidine ring.

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound. Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O) in a clean vial. Transfer the solution to a 5 mm NMR tube.[6]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring stability. The field homogeneity is then optimized through a process called "shimming."

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[7]

-

¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to obtain a clear spectrum.[6]

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced relative to an internal standard or the residual solvent peak.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups